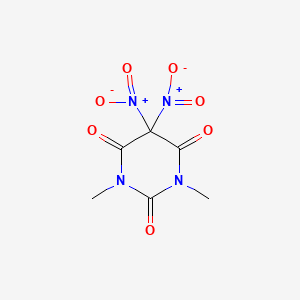
1,3-Dimethyl-5,5-dinitro-1,3-diazinane-2,4,6-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dimethyl-5,5-dinitro-1,3-diazinane-2,4,6-trione is a chemical compound known for its unique structure and properties It is a derivative of diazinane, characterized by the presence of two nitro groups and three ketone groups
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-5,5-dinitro-1,3-diazinane-2,4,6-trione can be synthesized through a multi-step process involving the nitration of 1,3-dimethyl-1,3-diazinane-2,4,6-trione. The nitration reaction typically requires the use of concentrated nitric acid and sulfuric acid as catalysts. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the concentration of reagents to achieve high yields and purity. The process may also involve purification steps such as recrystallization or chromatography to remove impurities and obtain the final product in a pure form.
化学反应分析
Types of Reactions
1,3-Dimethyl-5,5-dinitro-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require the use of nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Higher oxidation state derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives where nitro groups are replaced by amino groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1,3-Dimethyl-5,5-dinitro-1,3-diazinane-2,4,6-trione has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and as a precursor for the synthesis of other complex molecules.
作用机制
The mechanism of action of 1,3-dimethyl-5,5-dinitro-1,3-diazinane-2,4,6-trione involves its interaction with molecular targets through its nitro and ketone functional groups. These interactions can lead to various biochemical and chemical effects, such as the inhibition of enzymes or the formation of reactive intermediates. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Cyanuric acid: A triazine derivative with similar structural features but different functional groups.
1,3,5-Triazine-2,4,6-trione: Another triazine derivative with applications in organic synthesis and material science.
5-Hydroxyimino-1,3-dimethyl-1,3-diazinane-2,4,6-trione: A related compound with a hydroxyimino group instead of nitro groups.
Uniqueness
1,3-Dimethyl-5,5-dinitro-1,3-diazinane-2,4,6-trione is unique due to its specific combination of nitro and ketone groups, which confer distinct reactivity and properties. This makes it valuable for specialized applications in synthesis and research that require these specific functional groups.
属性
IUPAC Name |
1,3-dimethyl-5,5-dinitro-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O7/c1-7-3(11)6(9(14)15,10(16)17)4(12)8(2)5(7)13/h1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNWQDGXIMTVJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(C(=O)N(C1=O)C)([N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














